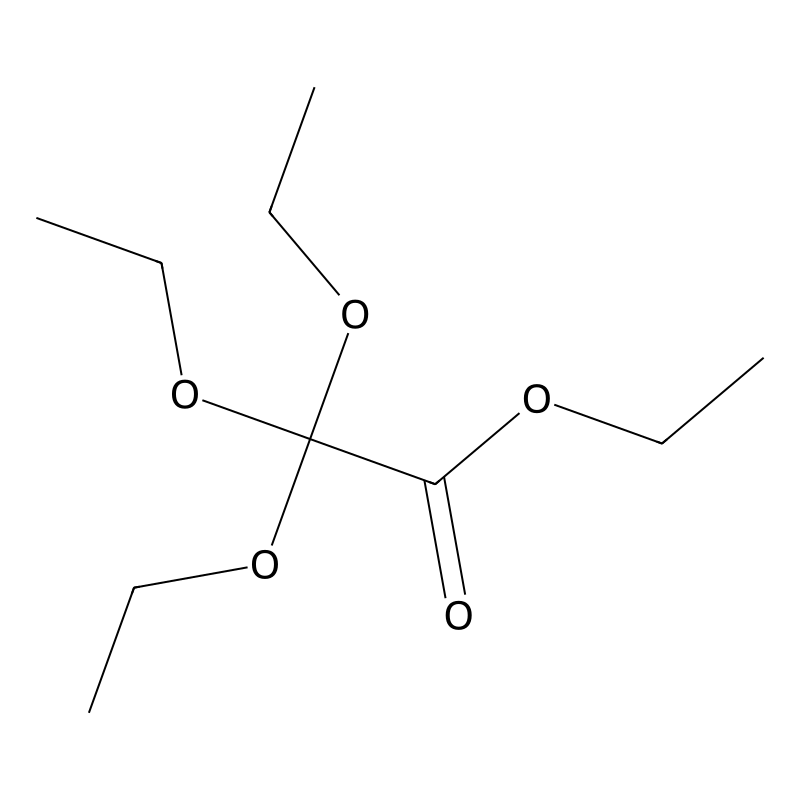Ethyl 2,2,2-triethoxyacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Ethyl 2,2,2-triethoxyacetate is an organic compound with the molecular formula CHO and a molecular weight of 220.26 g/mol. It is classified as an ester, specifically an ethyl ester of triethoxyacetic acid. The compound appears as a colorless to pale yellow liquid and is known for its pleasant odor. Ethyl 2,2,2-triethoxyacetate features three ethoxy groups attached to the central carbon atom of the acetic acid moiety, which significantly influences its chemical reactivity and properties .
Researchers often employ Ethyl 2,2,2-triethoxyacetate in Claisen condensations, a well-established reaction for the formation of β-keto esters. By reacting the triethoxyacetate with a ketone or aldehyde in the presence of a strong base, researchers can obtain β-keto esters, important intermediates in the synthesis of complex molecules like pharmaceuticals and natural products [].
Ethyl 2,2,2-triethoxyacetate can be synthesized through several methods:
- Esterification Reaction: The most common method involves the reaction of triethoxyacetic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This process typically requires heating under reflux conditions to facilitate the reaction.
- Transesterification: This method involves reacting a different ester with ethanol in the presence of a catalyst, leading to the formation of ethyl 2,2,2-triethoxyacetate.
- Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving ethyl halides and triethoxyacetic acid derivatives .
Ethyl 2,2,2-triethoxyacetate has several applications across different fields:
- Solvent: It is used as a solvent in organic synthesis due to its favorable solvent properties.
- Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Flavoring Agent: Its pleasant odor makes it suitable for use as a flavoring agent in food products .
- Chemical Reagent: It is utilized in laboratory settings for various
Ethyl 2,2,2-triethoxyacetate can be compared with several similar compounds based on structural and functional characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Acetate | CHO | Simple ester; widely used solvent |
| Triethyl Acetate | CHO | Contains three ethyl groups; used as a reagent |
| Ethyl 4-ethoxybutanoate | CHO | Similar structure but different functional groups |
| Ethyl 3-oxobutanoate | CHO | Contains a ketone group; important intermediate |
Uniqueness: Ethyl 2,2,2-triethoxyacetate is unique due to its three ethoxy substituents that enhance its solubility and reactivity compared to simpler esters like ethyl acetate. This structural characteristic may lead to distinct chemical behavior and applications not observed in other similar compounds .
XLogP3
GHS Hazard Statements
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








